

" " chemical properties and structure

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Compound of Interest

Compound Name:	Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
CAS No.:	502184-51-2
Cat. No.:	B1347363

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Abstract

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. This guide provides a comprehensive technical overview of the chemical properties and intricate structure of osimertinib, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its molecular architecture, including key structural motifs and stereochemistry, and explore its physicochemical properties, which are critical for its pharmacokinetic and pharmacodynamic profiles. Furthermore, this document will detail the established synthetic routes and provide robust analytical methodologies for its characterization and quality control, underpinned by mechanistic insights and validated protocols.

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Introduction: The Clinical Significance of Osimertinib

Osimertinib was developed to address the clinical challenge of acquired resistance to earlier-generation EGFR-TKIs in the treatment of NSCLC. Patients with activating EGFR mutations often develop a secondary T790M "gatekeeper" mutation, which renders first and second-generation inhibitors ineffective. Osimertinib was rationally designed to selectively target both the sensitizing EGFR mutations (e.g., L858R, exon 19 deletion) and the T790M resistance

mutation, while sparing wild-type EGFR, thereby reducing off-target toxicities. Its clinical success, marked by significant improvements in progression-free and overall survival, underscores the importance of understanding its underlying chemical and structural features that govern its potent and selective activity.

Molecular Structure and Stereochemistry

The molecular structure of osimertinib is a sophisticated assembly of heterocyclic and functional groups, each playing a crucial role in its biological activity. Its IUPAC name is N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide.

The Pyrimidine Core and Aniline Moiety

At the heart of osimertinib lies a 2,4-disubstituted pyrimidine ring, a common scaffold in kinase inhibitors that serves as a hinge-binding motif. This pyrimidine core is attached to a substituted aniline ring at the C2 position. The aniline ring is heavily decorated with a methoxy group and a dimethylaminoethyl(methyl)amino side chain. This side chain is critical for enhancing the solubility and pharmacokinetic properties of the molecule.

The Indole Group and Acrylamide Warhead

Attached to the C4 position of the pyrimidine core is a 1-methyl-1H-indole group. This bulky indole moiety occupies a specific pocket in the ATP-binding site of the EGFR protein, contributing to the high affinity and selectivity of the drug.

The most distinctive feature of osimertinib is the acrylamide group attached to the aniline ring. This functional group acts as a Michael acceptor, forming a covalent, irreversible bond with a cysteine residue (Cys797) in the active site of the EGFR kinase. This covalent interaction is the basis for its irreversible inhibition and sustained activity.

Stereochemistry and Conformational Analysis

Osimertinib is an achiral molecule, meaning it does not have any stereocenters. However, its conformational flexibility, particularly around the rotatable bonds connecting the various ring systems, is important for its ability to adopt the optimal conformation for binding to the EGFR

active site. Computational modeling and X-ray co-crystal structures have been instrumental in elucidating the bound conformation of osimertinib.

Physicochemical and Pharmacokinetic Properties

The clinical efficacy of a drug is intimately linked to its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility and Lipophilicity

Property	Value	Significance
Aqueous Solubility	Poorly soluble	Affects dissolution rate and oral bioavailability. Often formulated as a mesylate salt to improve solubility.
LogP	~4.3	Indicates high lipophilicity, which aids in cell membrane permeability but can also lead to off-target effects and metabolic liabilities if not balanced.

Acid-Base Properties (pKa)

Osimertinib has multiple ionizable centers, primarily the dimethylamino group on the side chain and the pyrimidine ring nitrogens. The pKa of the tertiary amine is crucial for its solubility in the acidic environment of the stomach and its interaction with biological membranes.

Chemical Stability and Degradation Pathways

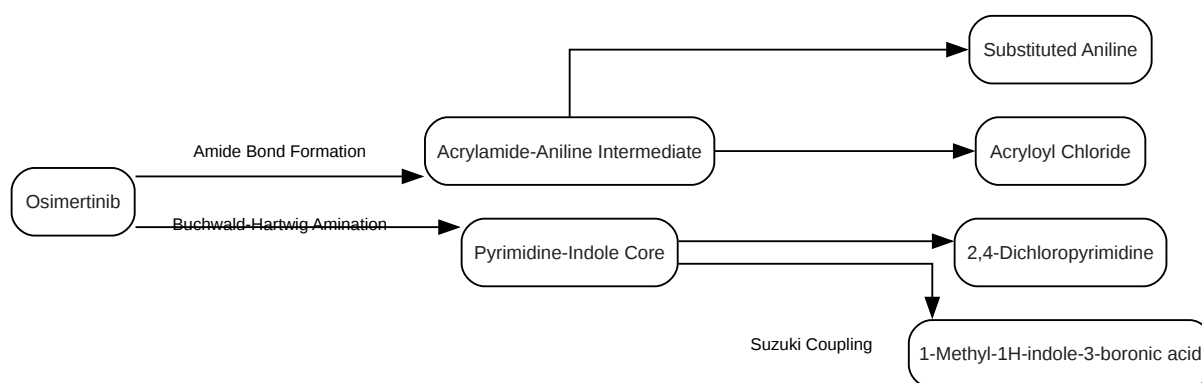
The acrylamide group, while essential for its mechanism of action, also represents a potential site of chemical instability. It can be susceptible to nucleophilic attack by other biological nucleophiles besides the target cysteine residue. Forced degradation studies are critical to identify potential degradants that could impact the safety and efficacy of the drug product.

Synthesis of Osimertinib

The synthesis of osimertinib is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the molecule at the key ether and amine linkages, leading back to simpler, commercially available starting materials.



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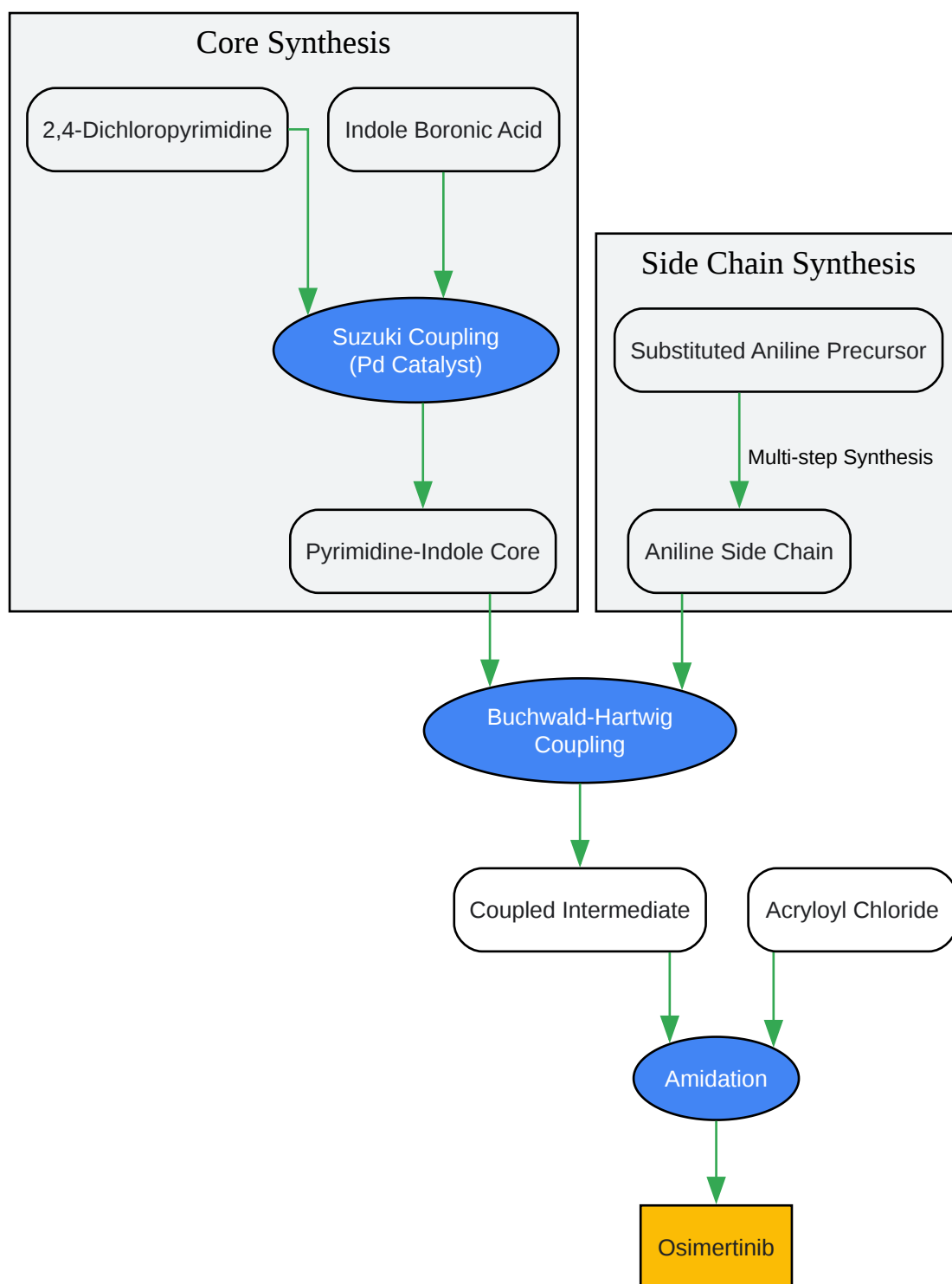
Caption: Retrosynthetic analysis of Osimertinib.

Step-by-Step Synthetic Protocol

A generalized synthetic scheme is presented below. Note that specific reagents and conditions may vary based on patented routes.

- Synthesis of the Pyrimidine-Indole Core:
 - React 2,4-dichloropyrimidine with 1-methyl-1H-indole-3-boronic acid under Suzuki coupling conditions (e.g., Pd catalyst, base) to form 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine.
- Synthesis of the Substituted Aniline:

- Synthesize the N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methylbenzene-1,2,4-triamine intermediate through a series of steps typically involving nitration, reduction, and alkylation.
- Coupling and Acrylamide Formation:
 - Couple the pyrimidine-indole core with the substituted aniline via a Buchwald-Hartwig amination.
 - Finally, react the resulting amine with acryloyl chloride to install the acrylamide warhead.



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Caption: Simplified synthetic workflow for Osimertinib.

Analytical Characterization

Robust analytical methods are essential to ensure the identity, purity, and quality of osimertinib.

Spectroscopic Analysis (NMR, IR, MS)

- ^1H and ^{13}C NMR: Provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure elucidation. Key signals include those from the vinyl protons of the acrylamide group and the aromatic protons of the various ring systems.
- Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C=O stretch of the amide and the N-H stretch.
- Mass Spectrometry (MS): Determines the molecular weight of the compound and can be used to identify impurities and degradants through fragmentation analysis.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of osimertinib. A typical method would involve:

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
- Detection: UV detection at a wavelength where the chromophores of osimertinib absorb strongly (e.g., ~254 nm).
- Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

Osimertinib is a testament to the power of structure-based drug design. Its intricate molecular architecture, featuring a pyrimidine core, a solubilizing side chain, a selectivity-enhancing indole group, and a covalent-binding acrylamide warhead, collectively contribute to its

remarkable clinical success. A thorough understanding of its chemical properties, synthetic pathways, and analytical characterization is paramount for ensuring its quality and facilitating the development of next-generation inhibitors. The methodologies and insights presented in this guide provide a solid foundation for researchers and professionals working with this important therapeutic agent.

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